molecular formula C12H12N4S3 B2686262 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 522624-32-4

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2686262
CAS RN: 522624-32-4
M. Wt: 308.44
InChI Key: PLNMBESTBNRYQM-UHFFFAOYSA-N
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Description

The compound “5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular weight of 356.5 . The IUPAC name for this compound is 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N4S3/c21-15-19-18-14 (20 (15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13 (12)23-16/h1-9H,10H2, (H,19,21) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole is recognized for its versatile pharmaceutical applications, featuring prominently in compounds with antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the 2-arylbenzothiazoles have shown promise as potential antitumor agents. This class of compounds is being actively explored for the development of chemotherapeutic agents due to its ability to act as ligands to various biomolecules. The simplicity of the benzothiazole structure and its ease of synthesis facilitate the creation of chemical libraries that could advance the discovery of novel therapeutic agents, especially in oncology (Kamal, Hussaini, & Malik, 2015).

Structural Modifications for Antitumor Activity

Recent advancements in the structural modification of benzothiazole derivatives have highlighted their potential as chemotherapeutics. The benzothiazole scaffold has been extensively modified to develop new series of compounds that exhibit significant antitumor activity. These modifications aim to enhance the therapeutic efficacy of benzothiazole derivatives, making them promising candidates for drug development in cancer treatment. Structural activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action, pharmacokinetics, and future therapeutic applications, underscoring the importance of the benzothiazole nucleus in medicinal chemistry (Ahmed et al., 2012).

Mechanism of Action

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S3/c1-2-16-10(14-15-11(16)17)7-18-12-13-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNMBESTBNRYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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